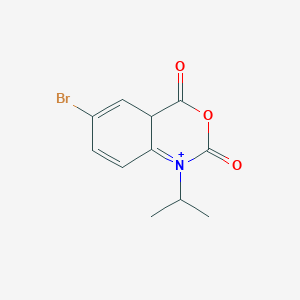

6-bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Pinacol boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1, 2 and 3 alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis

Catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process was applied to methoxy protected ( )-D8-THC and cholesterol .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

6-Bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and its derivatives exhibit significant antimicrobial activity. For instance, a study by Sarmiento-Sánchez et al. (2014) describes the synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and their evaluation for antimicrobial activities against various human bacterial pathogens. The paper also discusses the antioxidant activity of these compounds, determined through assays like DPPH inactivation and ferric-reducing power assay.

Synthesis and Crystallographic Studies

The compound has been utilized in various synthesis processes. A study by Dziełak et al. (2018) discusses the synthesis of N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine by condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione. This synthesis process includes crystallographic studies and initial biological screening.

Development of Antituberculotics

This chemical has been involved in the synthesis of antituberculotics. Research by Waisser et al. (2007) focused on synthesizing new halogenated 3-(4-alkylphenyl)-1,3-benzoxazine-2,4-(3H)-diones for antitubercular activity. The study highlights the significant activity of these compounds against various strains of mycobacterium.

Heterocycle and Carbocycle Construction

The compound is also a key element in constructing heterocycles and carbocycles. As reported by Greshock & Funk (2002), 6-Bromomethyl-4H-1,3-dioxin, prepared from the compound, is used for alkylating enolates and generating various heterocycles and carbocycles.

Low-Dielectric Epoxy Thermosets

In materials science, this chemical has applications in developing high-performance epoxy thermosets. Lin et al. (2014) discuss the preparation of a propargyl ether-containing benzoxazine from 6-bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione and its application as an epoxy curing agent, leading to thermosets with low dielectric constants.

Propriétés

IUPAC Name |

6-bromo-1-propan-2-yl-4aH-3,1-benzoxazin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrNO3/c1-6(2)13-9-4-3-7(12)5-8(9)10(14)16-11(13)15/h3-6,8H,1-2H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENNEWQZARNMME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]1=C2C=CC(=CC2C(=O)OC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrNO3+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1-(propan-2-yl)-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-phenyl-1,3-thiazole](/img/structure/B2966307.png)

![1-(2,3-dimethylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2966309.png)

![2-Chloro-N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]acetamide](/img/structure/B2966314.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966315.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2966316.png)

![(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2966318.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2966320.png)

![N-(3,4-dimethoxyphenethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2966322.png)

![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)